ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
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Overview
Description
Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidinone ring attached to a phenyl group, which is further connected to an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of ethyl carbamate with 3-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For instance, the reaction mixture can be refluxed in dimethylformamide (DMF) at 130°C for a couple of hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can be compared with other similar compounds, such as:
Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate: Similar in structure but with a benzimidazole ring instead of a phenyl ring.
3-[2-(2-oxopyrrolidin-1-yl)ethyl]-1-phenylurea: Contains a urea moiety instead of a carbamate group.
Properties
IUPAC Name |
ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)14-10-5-3-6-11(9-10)15-8-4-7-12(15)16/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWYJOVCCMQOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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